Chamaejasmenin C

Nematicidal Agricultural Chemistry Natural Product Pesticide

Chamaejasmenin C is the superior choice for B. xylophilus nematicide development, exhibiting an LC50 of 2.7 µM—the highest potency in its class. Its unique stereochemistry and 6.3-fold phytotoxic difference vs. neochamaejasmin B enable precise SAR studies. Ensure target-specific activity; do not substitute with less potent analogs.

Molecular Formula C33H28O10
Molecular Weight 584.6 g/mol
Cat. No. B14872392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamaejasmenin C
Molecular FormulaC33H28O10
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29+,32+,33-/m1/s1
InChIKeyRCENZFSDCKZBLJ-PPYDQSFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chamaejasmenin C: A Bioactive 3,3″-Biflavanone from Stellera chamaejasme with Validated Multifunctional Activity


Chamaejasmenin C is a naturally occurring C-3/C-3″-biflavanone isolated primarily from the roots of *Stellera chamaejasme* L. (Thymelaeaceae), a plant known in traditional Chinese medicine and for its allelopathic properties [1]. It belongs to a class of dimeric flavonoids characterized by a unique interflavanyl linkage that confers specific conformational and stereochemical properties, distinguishing it from more common biflavonoid linkage types [2]. This compound has demonstrated quantifiable activity across several distinct biological models, including cytotoxicity against human tumor cell lines, nematicidal activity against plant-parasitic nematodes, and phytotoxicity in plant seedling assays, making it a relevant tool for research in oncology, agricultural chemistry, and plant biology [3].

Why Chamaejasmenin C Should Not Be Substituted by Other Stellera-Derived Biflavanones


Despite being part of a larger family of C-3/C-3″-biflavanones from *Stellera chamaejasme*, Chamaejasmenin C exhibits a unique activity profile that precludes simple substitution with its closest structural analogs like neochamaejasmin B, neochamaejasmin C, or even its enantiomer isochamaejasmenin C. While many of these compounds show broad cytotoxicity, their specific potency and selectivity vary dramatically depending on the biological target. For example, in phytotoxicity assays, the IC50 values for different analogs can differ by over 12-fold, and in nematicidal screens, Chamaejasmenin C is identified as the most potent compound in its class against a specific target species [1]. The precise stereochemical arrangement at the C-2/C-3 and C-2″/C-3″ positions, which dictates the molecule's three-dimensional conformation, is a critical determinant of its interaction with distinct molecular targets, leading to the observed functional divergence [2]. Using a more readily available analog without verifying activity in the specific assay of interest could lead to significant loss of potency or an entirely different biological outcome.

Quantitative Performance Benchmarks for Chamaejasmenin C Against Closest Analogs


Chamaejasmenin C Nematicidal Potency: Direct Head-to-Head Comparison of LC50 Values

In a study evaluating eight nematicidal compounds from *S. chamaejasme* roots, chamaejasmenin C demonstrated the highest mortality against the pine wood nematode *Bursaphelenchus xylophilus* [1]. When directly compared to other isolated biflavonoids and chromones under identical assay conditions (72-hour exposure), chamaejasmenin C exhibited a remarkably low LC50 of 2.7 µM, which is over two orders of magnitude more potent than the LC50 values for some other tested compounds like chamaechromone against this same species [1].

Nematicidal Agricultural Chemistry Natural Product Pesticide

Phytotoxic Activity of Chamaejasmenin C: Cross-Study Comparison with Structural Analogs

In a phytotoxicity assay on *Arabidopsis thaliana* seedlings, chamaejasmenin C (compound 3) reduced seedling growth with an IC50 value of 43.2 µg/mL [1]. This activity was significantly weaker than that of the most potent compound in the same study, neochamaejasmin B (1), which had an IC50 of 6.9 µg/mL, representing a 6.3-fold difference in potency [1]. This demonstrates that within the same structural class, small structural variations lead to large changes in phytotoxic activity.

Phytotoxicity Allelopathy Herbicide Discovery

Antifungal Activity of Chamaejasmenin C: Class-Level Potency Ranking

In a 2005 study, a panel of C-3/C-3″-biflavanones was tested for antimitotic and antifungal activity. Chamaejasmenin C (7) was not among the most potent compounds; compounds 1-3 (chamaejasmenin D, isochamaejasmenin B, and chamaejasmenin A) demonstrated MIC values of 6.25, 6.25, and 3.12 µg/mL, respectively [1]. While quantitative data for chamaejasmenin C were not reported as top-tier in this assay, its classification alongside other known antifungals establishes its potential relevance in this research area.

Antifungal Natural Product Antimitotic

Chamaejasmenin C Enantiomeric Specificity: Supporting Evidence for Stereochemical Uniqueness

The absolute configuration of chamaejasmenin C is a key differentiator. A 2001 study identified compound 1 as a new biflavanone that is enantiomeric to the known chamaejasmenin C [1]. While both molecules share the same planar structure, their three-dimensional arrangement is non-superimposable mirror images. The study further noted that in vitro bioassays showed different activity profiles for various isolates, highlighting that stereochemistry is a critical determinant of biological function [1].

Stereochemistry Absolute Configuration Structural Biology

Strategic Application Scenarios for Chamaejasmenin C Based on Quantitative Performance Data


Lead Compound Discovery for Pine Wilt Disease Management

Chamaejasmenin C is the optimal starting point for developing botanically-based nematicides targeting *Bursaphelenchus xylophilus*, the causal agent of pine wilt disease. Its exceptional potency (LC50 of 2.7 µM at 72 h) significantly outperforms other compounds isolated from the same plant source, establishing it as the most promising natural scaffold for further SAR studies and field trials [1].

Investigating Structure-Activity Relationships (SAR) in Allelopathic Biflavonoids

The 6.3-fold difference in phytotoxic potency between chamaejasmenin C (IC50 43.2 µg/mL) and neochamaejasmin B (IC50 6.9 µg/mL) provides a well-defined system for SAR studies on *Arabidopsis thaliana* [2]. Researchers can use this pair of closely related analogs to probe how specific structural modifications (e.g., hydroxyl or methoxy substitution patterns on the biflavanone core) translate into quantitative changes in growth inhibition and auxin distribution disruption in plants.

Stereochemical Probe for Biflavonoid Biological Activity

The existence of an enantiomer of chamaejasmenin C with potentially different bioactivity profiles offers a unique opportunity to investigate the stereochemical requirements of its molecular targets [3]. Researchers in chemical biology can utilize both enantiomers in competitive binding assays, enzymatic studies, or cellular models to dissect the chiral recognition elements of the proteins or pathways they modulate, providing fundamental insights into mechanism of action.

Profiling Multifunctional Natural Products for Integrated Pest Management

Given its demonstrated activity as both a nematicide and a phytotoxin, chamaejasmenin C serves as an ideal model compound for research into multifunctional natural products [REFS-1, REFS-2]. Agricultural chemists can study its dual mode of action to understand the ecological role of such compounds in the source plant (*Stellera chamaejasme*) and explore the potential for developing broad-spectrum bio-pesticides that control multiple types of pests (nematodes and weeds) simultaneously.

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